Paullinic acid
Overview
Description
Paullinic acid, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid predominantly found in the seeds of the Paullinia elegans plant, a member of the Sapindaceae family. It is characterized by a cis configuration of the double bond at the 13th carbon of the eicosanoic acid chain. This fatty acid is of interest due to its presence in significant amounts in the seed oil of Paullinia elegans, comprising 44.4% of the total fatty acids .
Synthesis Analysis
The synthesis of paullinic acid in nature occurs within the seeds of Paullinia elegans. The fatty acids of the seed oil, including paullinic acid, have been analyzed using gas chromatography-mass spectrometry (GC-MS) as their methyl esters and 4,4-dimethyloxazoline derivatives. The stereochemistry of the double bonds in paullinic acid has been confirmed by infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
Paullinic acid's molecular structure is characterized by a long hydrocarbon chain with 20 carbon atoms and a single double bond located at the 13th carbon from the carboxyl end of the molecule. The cis configuration of this double bond is crucial for the physical properties of the fatty acid. The structure has been elucidated using spectroscopic methods such as infrared spectroscopy, 13C-NMR, and 1H-NMR .
Chemical Reactions Analysis
While specific chemical reactions of paullinic acid are not detailed in the provided papers, fatty acids, in general, can undergo various chemical reactions. These include esterification, hydrogenation, and oxidation. The presence of the double bond in paullinic acid allows for reactions typical of alkenes, such as halogenation or hydroxylation, although these reactions are not explicitly mentioned in the context of paullinic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of paullinic acid are influenced by its molecular structure. As a monounsaturated fatty acid, it is likely to have a lower melting point compared to its saturated counterparts due to the kink introduced by the cis double bond, which prevents tight packing of the molecules. The presence of the double bond also affects the acid's chemical reactivity, making it more susceptible to oxidation than saturated fatty acids. The analysis of the seed oil of Paullinia elegans, which is rich in paullinic acid, provides insights into the properties of this fatty acid .
Scientific Research Applications
Composition and Analysis : Paullinic acid is a major component of the seed oils of certain Sapindaceae family plants, including Paullinia meliaefolia, Urvillea uniloba, and Cardiospermum grandiflorum. It was found alongside cis-vaccenic acid and other monoenoic acid positional isomers in these seed oils (Spitzer, 1996). A similar study on Paullinia elegans confirmed the presence of Paullinic acid as a primary component in seed oils (Spitzer, 1995).
Antioxidant Properties : Paullinia pinnata, a plant known for its traditional medicinal uses, particularly in treating malaria, showed strong scavenging activity in its methanol extract, indicating significant antioxidant properties. The study suggests these properties could contribute to its effectiveness in traditional medicine (Jimoh, Sofidiya, & Afolayan, 2007).
Antibacterial and Antioxidant Activities : The ethanol extract of Paullinia cupana seeds exhibited significant antibacterial effects against Gram-negative and Gram-positive bacteria and showed antioxidant activity in cellular models. This could indicate potential applications in treating infections and oxidative stress-related conditions (Basile et al., 2005).
Corrosion Inhibition : Paullinia Cupana, due to its antioxidant properties, has been evaluated as a green corrosion inhibitor for carbon steel. The results suggested its extract exhibits good inhibition in acidic media, potentially making it a valuable eco-friendly resource for corrosion prevention (de Faria Neto et al., 2019).
Antibacterial and Radical Scavenging Activity : The methanol extract of Paullinia pinnata L. root, containing various fatty acids including Paullinic acid, demonstrated antibacterial activity against multiple bacterial strains and potent antioxidant activity, highlighting its potential in antimicrobial and antioxidant applications (Kofi, Stephen, & Francis, 2009).
Future Directions
properties
IUPAC Name |
(Z)-icos-13-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXZXNYJPAJJOQ-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402624 | |
Record name | 13-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Paullinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Paullinic acid | |
CAS RN |
17735-94-3 | |
Record name | cis-13-Eicosenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17735-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paullinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAULLINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Paullinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13.4 °C | |
Record name | Paullinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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